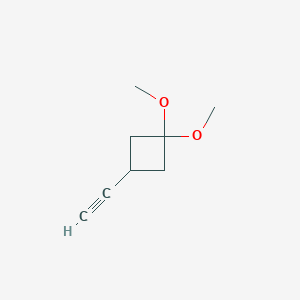

![molecular formula C8H13NO4S B1448313 (4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide CAS No. 1316754-63-8](/img/structure/B1448313.png)

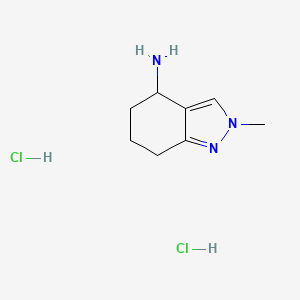

(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide

Vue d'ensemble

Description

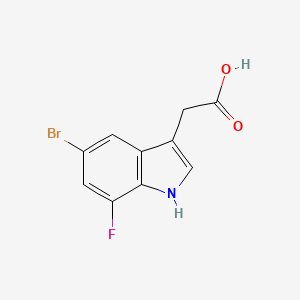

“(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide”, abbreviated as PHTX, is a unique chemical structure of interest in scientific research, particularly in the field of medicinal chemistry. It has a molecular formula of C8H13NO4S and an average mass of 219.258 Da .

Synthesis Analysis

Thiazines, which include PHTX, are a group of heterocyclic organic compounds. There are different available methods for the synthesis of thiazine derivatives in the literature . For instance, Zia-ur-Rehman et al. synthesized a series of analogues of 4-hydroxy-N-(benzylidene)-2H-benzo[e][1,2]thiazine-3 carbohydrazide 1,1-dioxides . They performed N-alkylation of sodium saccharin with methyl chloroacetate in the presence of ultrasonic irradiation .

Molecular Structure Analysis

The molecular structure of PHTX is characterized by a hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine ring, which is a six-membered ring containing nitrogen and sulfur atoms .

Applications De Recherche Scientifique

Antihypertensive Agents

The structural features of this compound are similar to those found in 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which have been long used as diuretic and antihypertensive agents. The compound’s ability to modulate blood pressure makes it a potential candidate for the development of new antihypertensive drugs .

Diuretic Applications

Due to its structural similarity to diuretic agents like chlorothiazide and hydrochlorothiazide, this compound may be explored for its diuretic properties. Research could focus on its efficacy in promoting the excretion of sodium and chloride ions to help control high blood pressure and fluid retention .

Anticancer Potential

Compounds with a benzothiadiazine 1,1-dioxide scaffold, such as olaparib, have been applied in the treatment of various cancers. The compound could be investigated for its potential use in cancer therapy, particularly in targeting specific pathways involved in tumor growth and proliferation .

Antidiabetic Activity

The compound’s structural relation to phthalazinone derivatives, which include antidiabetic agents like zopolrestat, suggests that it may have applications in managing diabetes. Studies could assess its ability to influence blood glucose levels and insulin sensitivity .

Antimicrobial and Antiviral Effects

Research has indicated that benzothiadiazine 1,1-dioxide derivatives exhibit antimicrobial and antiviral activities. This compound could be synthesized and tested against a range of pathogens to determine its effectiveness in treating infections .

Neurological Applications

As AMPA receptor modulators and KATP channel activators, benzothiadiazine 1,1-dioxide derivatives have been implicated in neurological functions. The compound could be explored for its potential therapeutic effects on neurological disorders, including epilepsy and neurodegenerative diseases .

Propriétés

IUPAC Name |

(4aR,7S)-1,1-dioxo-3,4,4a,5,6,7-hexahydro-2H-pyrrolo[1,2-b]thiazine-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4S/c10-8(11)7-4-3-6-2-1-5-14(12,13)9(6)7/h6-7H,1-5H2,(H,10,11)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHMHHJJIJWGRT-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(N2S(=O)(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC[C@H](N2S(=O)(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

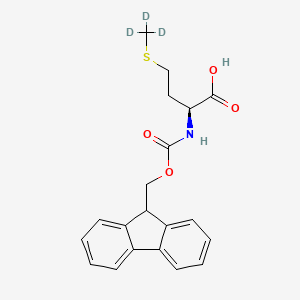

![(2S)-2-{[1-(5-fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/structure/B1448232.png)

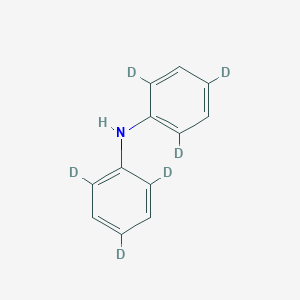

![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)

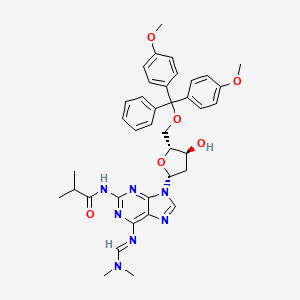

![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)